ZYZ-488
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Overview
Description
ZYZ-488: is a competitive inhibitor of apoptotic protease activating factor-1 (Apaf-1). It inhibits the activation of binding protein procaspase-9 and procaspase-3, which are crucial in the apoptosis pathway . This compound has shown significant cardioprotective properties, particularly in reducing apoptosis in hypoxic cardiomyocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ZYZ-488 involves multiple steps, starting from the natural alkaloid leonurine, which is chemically synthesized from Herba leonuri . The major metabolite, leonurine-10-O-β-D-glucuronide, is then further processed to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including purification and crystallization steps to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: ZYZ-488 primarily undergoes inhibition reactions where it binds competitively to Apaf-1, preventing the activation of procaspase-9 and procaspase-3 .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as DMSO (dimethyl sulfoxide) for solubility and various organic solvents for purification .
Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, which is used in various scientific research applications .
Scientific Research Applications
Chemistry: In chemistry, ZYZ-488 is used as a tool to study the inhibition of apoptotic pathways, particularly in the context of myocardial ischemia .
Biology: In biological research, this compound is used to study the mechanisms of apoptosis and to explore potential therapeutic applications for conditions involving excessive cell death .
Medicine: In medicine, this compound has shown potential in treating myocardial ischemia by reducing cardiomyocyte apoptosis . It is also being explored for its potential in other diseases where apoptosis plays a critical role .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting apoptotic pathways .
Mechanism of Action
ZYZ-488 exerts its effects by competitively inhibiting Apaf-1, which is a central component in the apoptosis regulatory network . By binding to Apaf-1, this compound prevents the activation of procaspase-9 and procaspase-3, thereby reducing apoptosis . This mechanism is particularly beneficial in conditions like myocardial ischemia, where excessive apoptosis leads to cell injury .
Comparison with Similar Compounds
Leonurine (SCM-198): A natural alkaloid from which ZYZ-488 is derived.
Procaspase-9 Inhibitors: Other compounds that inhibit procaspase-9 activation.
Uniqueness: this compound is unique due to its high specificity and competitive inhibition of Apaf-1, making it a valuable tool in apoptosis research and potential therapeutic applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[4-(diaminomethylideneamino)butoxycarbonyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O11/c1-30-10-7-9(18(29)32-6-4-3-5-23-20(21)22)8-11(31-2)15(10)33-19-14(26)12(24)13(25)16(34-19)17(27)28/h7-8,12-14,16,19,24-26H,3-6H2,1-2H3,(H,27,28)(H4,21,22,23)/t12-,13-,14+,16-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTAIJDQJJZCJP-WXZWTWHISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)C(=O)OCCCCN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC)C(=O)OCCCCN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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